Odoroside H

概要

説明

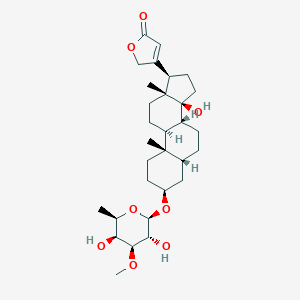

Odoroside H is a cardenolide glycoside, a type of steroid glycoside, primarily isolated from the roots of Nerium oleander L., a plant belonging to the Apocynaceae family . This compound is known for its significant biological activities, particularly in the field of medicine and pharmacology.

作用機序

Target of Action

Odoroside H is a monoglycosidic cardenolide, a type of cardiac glycoside . Its primary targets are cancer cells, particularly those from hematopoietic tumors and carcinomas .

Mode of Action

This compound interacts with its targets by inhibiting their growth . . This suggests that this compound may have a unique mode of action that warrants further investigation.

Biochemical Pathways

It has been suggested that the expression of several proteins involved in rna function and processing (rps13, rplp0, ran, rbm26, hnrnpc, erh) correlates with the anticancer effect of this compound

Result of Action

This compound has been shown to inhibit the growth of 14 cell lines from hematopoietic tumors and 5 of 6 carcinomas . This suggests that this compound has a significant molecular and cellular effect, particularly in the context of cancer treatment.

Action Environment

It’s worth noting that the extraction method can impact the concentration of this compound obtained from nerium oleander leaves

生化学分析

Biochemical Properties

Odoroside H interacts with various enzymes, proteins, and other biomolecules. The phytochemical profiling revealed the monoglycosidic cardenolides adynerin, neritaloside, odoroside A, this compound, oleandrin, and vanderoside as major bioactive secondary metabolites of Breastin . Major molecular mechanisms of drug resistance were not correlated with the activity of this compound and neritaloside .

Cellular Effects

This compound has been shown to inhibit the growth of 14 cell lines from hematopoietic tumors and 5 of 6 carcinomas . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The cellular responsiveness of this compound was not correlated with all other classical drug resistance mechanisms, i.e., ATP-binding cassette transporters (ABCB1, ABCB5, ABCC1, ABCG2), oncogenes (EGFR, RAS), tumor suppressors (TP53, WT1), and others (GSTP1, HSP90, proliferation rate), in 59 tumor cell lines of the National Cancer Institute (NCI, USA), indicating that this compound may indeed bypass drug resistance .

準備方法

Synthetic Routes and Reaction Conditions: Odoroside H can be synthesized through the biotransformation of uzarigenin, another cardenolide. The process involves the use of Cunninghamella echinulata NRRL 1382, a type of fungus, under specific incubation periods . The methylene chloride extract of the roots of Nerium oleander is chromatographed using a silica gel column, gradually eluted by petroleum ether and ethyl acetate with increasing proportions of ethyl acetate. Further purification is achieved by repeated crystallization from hot methanol .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves similar extraction and purification techniques as those used in laboratory settings, scaled up for larger quantities. The use of biotransformation and chromatographic techniques would be essential in an industrial context.

化学反応の分析

Types of Reactions: Odoroside H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties in different contexts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

科学的研究の応用

Odoroside H has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the properties and reactions of cardenolides.

Biology: this compound is studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: This compound has shown promise in cancer research, particularly in overcoming drug resistance in tumor cells. It inhibits the growth of various cancer cell lines and is being investigated for its potential as an anticancer agent.

類似化合物との比較

- Oleandrin

- Neritaloside

- Strospeside

- 21-Hydroxyodoroside H

This compound stands out due to its unique interactions with cellular targets and its potential to bypass traditional drug resistance pathways, highlighting its importance in ongoing scientific research.

生物活性

Odoroside H, a natural cardenolide derived from Nerium oleander, has garnered attention for its significant biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's mechanisms of action, anticancer properties, and other biological effects, supported by various research findings and case studies.

This compound is structurally related to other cardenolides, such as oleandrin and neritaloside, and exhibits a unique mechanism primarily through the inhibition of the sodium/potassium ATPase pump. This inhibition leads to an increase in intracellular sodium levels, which subsequently affects calcium ion concentrations, promoting cellular apoptosis in cancer cells .

Table 1: Comparison of Cardenolides

| Compound | Source | Mechanism of Action | IC50 (nM) |

|---|---|---|---|

| This compound | Nerium oleander | Na+/K+ ATPase inhibition | 100-200 |

| Oleandrin | Nerium oleander | Na+/K+ ATPase inhibition | <50 |

| Neritaloside | Nerium oleander | Na+/K+ ATPase inhibition | 150-300 |

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties across various cancer cell lines. A study utilizing the National Cancer Institute (NCI) database assessed the cytotoxicity of this compound against 59 tumor cell lines. The results showed that it effectively inhibited cell growth in both drug-sensitive and multidrug-resistant cancer cells, suggesting a potential for overcoming common resistance mechanisms .

Case Study: Breast Cancer Cells

In vitro studies on MDA-MB-231 breast cancer cells demonstrated that this compound significantly reduced colony formation and invasion at nanomolar concentrations. The compound was found to downregulate key proteins associated with cancer stemness and epithelial-mesenchymal transition (EMT), such as OCT3/4 and β-catenin, while also decreasing matrix metalloproteinase-9 (MMP-9) activity .

Biological Activities Beyond Anticancer Effects

In addition to its anticancer properties, this compound has been reported to possess antibacterial activities. Preliminary screening indicated that it exhibits digoxin-like effects, which may have implications for cardiovascular health as well .

Research Findings Summary

- Cytotoxicity : this compound shows significant cytotoxic effects on various tumor cell lines with an IC50 value ranging from 100 to 200 nM.

- Mechanisms : The compound induces apoptosis primarily through Na+/K+ ATPase inhibition, leading to altered ion homeostasis.

- Protein Regulation : It downregulates critical proteins involved in cancer progression, including OCT3/4 and β-catenin.

- Antibacterial Properties : Demonstrated antibacterial activity alongside its cardiac effects.

特性

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21+,22-,24+,25-,26+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNMTHWNSJUOG-HYDVPRFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318195 | |

| Record name | Odoroside H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18810-25-8 | |

| Record name | Odoroside H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18810-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Odoroside H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018810258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odoroside H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。